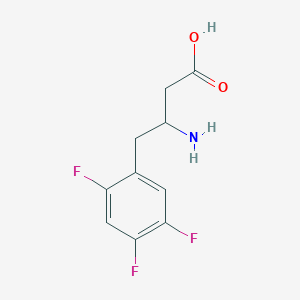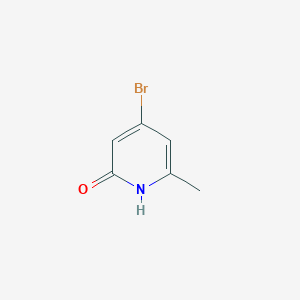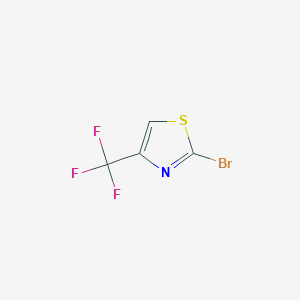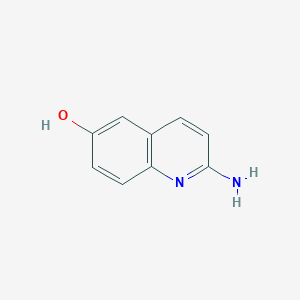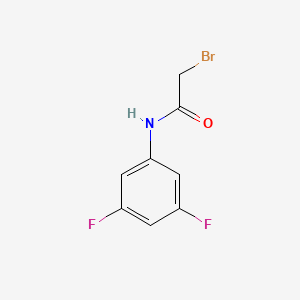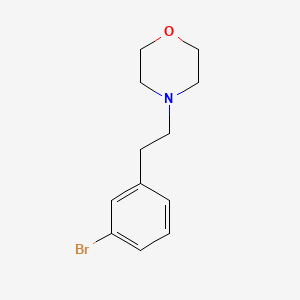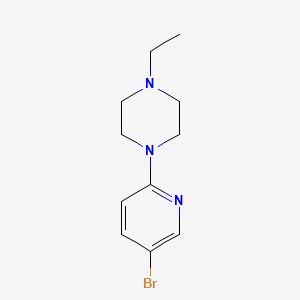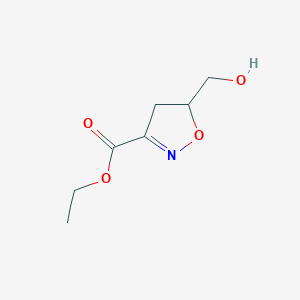
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
描述
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate, which then undergoes cyclization with formaldehyde to yield the desired oxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to a more saturated heterocycle using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrolysis with aqueous sodium hydroxide or esterification with alcohols in the presence of acid catalysts.
Major Products
Oxidation: Ethyl 5-(carboxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Reduction: Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazoline-3-carboxylate.
Substitution: Various ester derivatives or the corresponding carboxylic acid.
科学研究应用
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.
相似化合物的比较
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives such as:
This compound: Similar structure but with different substituents, leading to variations in reactivity and bioactivity.
5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
4,5-Dihydro-1,2-oxazole-3-carboxylate derivatives: Various ester and amide derivatives with different functional groups, offering a range of chemical and biological properties.
属性
IUPAC Name |
ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBNBXQEDHQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635301 | |
| Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147008-07-9 | |
| Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)
